REACTION_CXSMILES
|
C(N)(C)C.C([Li])CCC.[Li+].CC([N-]C(C)C)C.[CH3:18][O:19][C:20]([CH:22]1[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH2:23]1)=[O:21].[Cl:35][C:36]1[CH:43]=[CH:42][C:39]([CH2:40]Cl)=[CH:38][CH:37]=1.[Cl-].[NH4+]>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:18][O:19][C:20]([C:22]1([CH2:40][C:39]2[CH:42]=[CH:43][C:36]([Cl:35])=[CH:37][CH:38]=2)[CH2:23][CH2:24][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:26][CH2:27]1)=[O:21] |f:2.3,6.7|
|
Name
|
|
Quantity
|
3.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with diethyl ether (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by silica column chromatography (0.5% methanol in DCM)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |